Einecs 258-317-7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Einecs 258-317-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is commonly found in products such as polyvinyl chloride (PVC) plastics, medical devices, and various consumer goods.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves heating the reactants to around 150-200°C to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of bis(2-ethylhexyl) phthalate involves large-scale esterification reactors. The reactants, phthalic anhydride and 2-ethylhexanol, are continuously fed into the reactor, where they undergo esterification. The resulting product is then purified through distillation to remove any unreacted materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

Bis(2-ethylhexyl) phthalate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when the compound reacts with water, leading to the breakdown of the ester bonds and the formation of phthalic acid and 2-ethylhexanol. Oxidation reactions can occur under specific conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions

Oxidation: Oxygen, catalysts such as manganese dioxide

Major Products Formed

Hydrolysis: Phthalic acid, 2-ethylhexanol

Oxidation: Various oxidation products depending on the conditions

Aplicaciones Científicas De Investigación

Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible PVC, which is essential for various chemical processes and experiments.

Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

Medicine: Utilized in the manufacturing of medical devices such as blood bags and intravenous tubing.

Industry: Employed in the production of consumer goods, automotive parts, and construction materials.

Mecanismo De Acción

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. In biological systems, it can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The molecular targets include estrogen receptors and other hormone-related pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Diisononyl phthalate (DINP)

- Diisodecyl phthalate (DIDP)

- Di(2-ethylhexyl) adipate (DEHA)

Uniqueness

Bis(2-ethylhexyl) phthalate is unique due to its widespread use and effectiveness as a plasticizer. Compared to similar compounds, it offers a balance of flexibility, durability, and cost-effectiveness. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers.

Propiedades

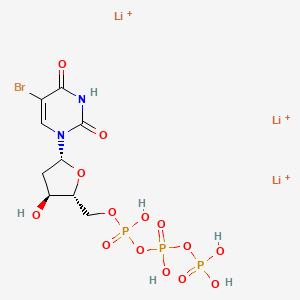

Número CAS |

53036-49-0 |

|---|---|

Fórmula molecular |

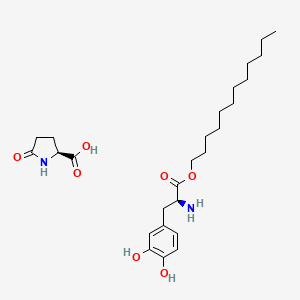

C26H42N2O7 |

Peso molecular |

494.6 g/mol |

Nombre IUPAC |

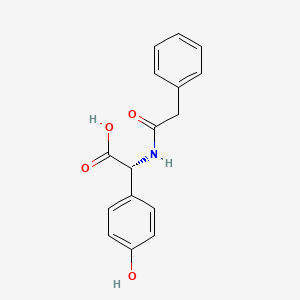

dodecyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C21H35NO4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-14-26-21(25)18(22)15-17-12-13-19(23)20(24)16-17;7-4-2-1-3(6-4)5(8)9/h12-13,16,18,23-24H,2-11,14-15,22H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-;3-/m00/s1 |

Clave InChI |

QDUOSUWOCPXLMQ-ZZAUXRJKSA-N |

SMILES isomérico |

CCCCCCCCCCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.C1CC(=O)N[C@@H]1C(=O)O |

SMILES canónico |

CCCCCCCCCCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.C1CC(=O)NC1C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.